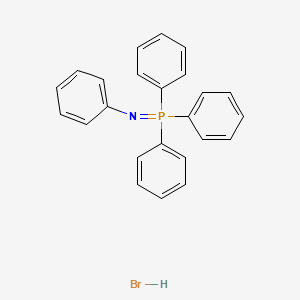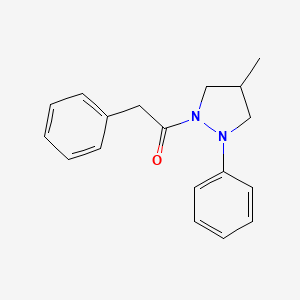
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group, an ethynyl group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-ethynyl-4-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethynyl-4-methoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like dichloromethane under reflux conditions. The bromination selectively occurs at the methyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly brominating agents may be explored to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine in solvents such as tetrahydrofuran or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of extended aromatic systems or conjugated alkenes.
Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs and therapeutic agents.
Chemical Biology: Utilized in the study of biological pathways and mechanisms through the synthesis of labeled compounds or probes.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-1-ethynyl-4-methoxybenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds.
Coupling Reactions: The ethynyl group participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds through oxidative addition and reductive elimination steps.
Oxidation Reactions: The methoxy group can be oxidized through electron transfer processes, leading to the formation of carbonyl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)benzene: Lacks the ethynyl and methoxy groups, making it less versatile in coupling reactions.
1-Ethynyl-4-methoxybenzene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-1-ethynylbenzene: Lacks the methoxy group, affecting its reactivity in oxidation reactions.
Uniqueness
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene is unique due to the presence of all three functional groups (bromomethyl, ethynyl, and methoxy) on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and research applications.
Eigenschaften
CAS-Nummer |
82064-55-9 |
|---|---|
Molekularformel |
C10H9BrO |
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
2-(bromomethyl)-1-ethynyl-4-methoxybenzene |
InChI |
InChI=1S/C10H9BrO/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-6H,7H2,2H3 |
InChI-Schlüssel |
WHOYYJQFRADOPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C#C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


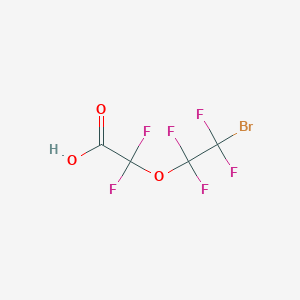
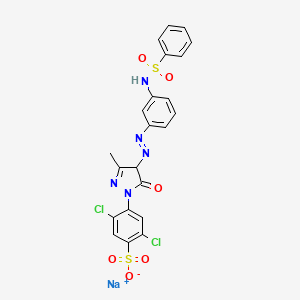
![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409051.png)



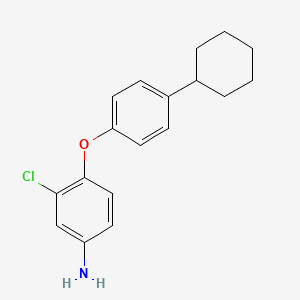
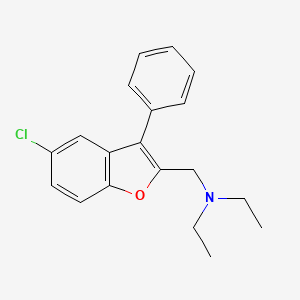
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)
